molecular formula C8H18N4O B13275119 N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide

N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide

Cat. No.: B13275119
M. Wt: 186.26 g/mol
InChI Key: QIJOUXBVZFQOAT-UHFFFAOYSA-N
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Description

N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide (CAS No. 1564153-75-8) is a chemical compound with the molecular formula C₈H₁₈N₄O. It has a molecular weight of 186.25 g/mol . This compound belongs to the class of carboximidamides and contains a diazepane ring with an N-hydroxy group attached.

Preparation Methods

Synthetic Routes:: The synthetic routes for N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide are not widely documented. researchers have likely explored various methods to synthesize this compound. Further research is needed to provide specific synthetic pathways.

Industrial Production Methods:: As of now, there is no established industrial-scale production method for N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide. Its use in industry may be limited due to its specialized nature.

Chemical Reactions Analysis

Reactivity:: N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide may undergo various chemical reactions, including:

    Oxidation: It could potentially be oxidized under suitable conditions.

    Substitution: The N-hydroxy group may participate in substitution reactions.

    Other Transformations: Further investigations are required to explore its reactivity comprehensively.

Common Reagents and Conditions:: Specific reagents and conditions for reactions involving this compound are not well-documented. Researchers would need to explore suitable reagents based on the desired transformation.

Major Products:: The major products resulting from reactions involving N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide would depend on the specific reaction type. These products could include derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

    Medicinal Chemistry: Researchers may investigate its pharmacological properties, such as enzyme inhibition or receptor binding.

    Biological Studies: It could serve as a probe to study biological processes involving diazepane-containing molecules.

    Catalysis: The compound might find applications as a ligand or catalyst in organic synthesis.

Mechanism of Action

The precise mechanism by which N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide exerts its effects remains unknown. Further research is necessary to elucidate its interactions with biological targets and pathways.

Comparison with Similar Compounds

While specific comparisons are challenging due to limited data, researchers can explore related compounds, such as N′-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide (CAS No. 283166-41-6) . Highlighting the uniqueness of N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide would require further investigation.

Properties

Molecular Formula

C8H18N4O

Molecular Weight

186.26 g/mol

IUPAC Name

N'-hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide

InChI

InChI=1S/C8H18N4O/c1-11-4-3-5-12(2)7(6-11)8(9)10-13/h7,13H,3-6H2,1-2H3,(H2,9,10)

InChI Key

QIJOUXBVZFQOAT-UHFFFAOYSA-N

Isomeric SMILES

CN1CCCN(C(C1)/C(=N/O)/N)C

Canonical SMILES

CN1CCCN(C(C1)C(=NO)N)C

Origin of Product

United States

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